molecular formula C16H25N3S B4080517 5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B4080517
M. Wt: 291.5 g/mol
InChI Key: PNDYBJIWNXIUAG-UHFFFAOYSA-N
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Description

The compound “5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The adamantyl group is a bulky, rigid group derived from adamantane, a diamond-like structure . The isobutyl group is a common alkyl group. The thione indicates the presence of a sulfur atom.


Molecular Structure Analysis

The adamantyl group is known for its unique three-dimensional, cage-like structure, which can impart interesting properties to the compounds it’s part of . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

Adamantane derivatives have been known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical and Chemical Properties Analysis

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are typically lipophilic and have high thermal stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. It could potentially interact with biological systems or participate in chemical reactions depending on its functional groups .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential uses of this specific compound in these areas.

Properties

IUPAC Name

3-(1-adamantyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3S/c1-10(2)9-19-14(17-18-15(19)20)16-6-11-3-12(7-16)5-13(4-11)8-16/h10-13H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYBJIWNXIUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(1-adamantyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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